molecular formula C12H19N3O B2565263 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine CAS No. 1793987-40-2

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B2565263
CAS No.: 1793987-40-2
M. Wt: 221.304
InChI Key: VIUYRCSOJGFUTA-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxypiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with 4-methoxypiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxypiperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with receptors or enzymes, modulating their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxypiperidin-1-yl)pyrimidine
  • 4,6-Dimethylpyrimidine
  • 4-Methoxypiperidine

Uniqueness

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine is unique due to the combination of the methoxypiperidine group and the dimethylpyrimidine ring. This structural arrangement imparts specific chemical and biological properties that are distinct from its individual components or other similar compounds.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-8-10(2)14-12(13-9)15-6-4-11(16-3)5-7-15/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUYRCSOJGFUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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